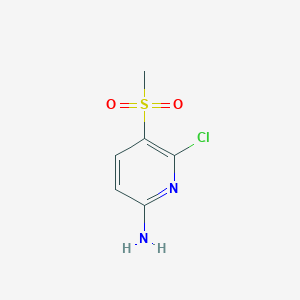![molecular formula C22H35N3O6 B13685116 N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine](/img/structure/B13685116.png)
N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine is a compound with the molecular formula C22H35N3O6 and a molecular weight of 437.54 g/mol . It is a derivative of ethanediamine, featuring both carbobenzoxy (Cbz) and tert-butoxycarbonyl (Boc) protecting groups. These protecting groups are commonly used in organic synthesis to temporarily mask reactive amine functionalities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine typically involves the stepwise protection of the amine groups on ethanediamine. The process begins with the protection of one amine group using the Cbz group, followed by the protection of the second amine group with the Boc group.
Protection with Cbz Group: The first amine group of ethanediamine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate.
Protection with Boc Group: The second amine group is then protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Introduction of Boc-Protected Aminoethyl Group: The final step involves the reaction of the intermediate with Boc-protected aminoethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine undergoes various chemical reactions, including:
Deprotection Reactions: The Cbz and Boc groups can be removed under specific conditions to reveal the free amine groups.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions
Catalytic Hydrogenation: Used for Cbz deprotection.
Trifluoroacetic Acid: Used for Boc deprotection.
Bases: Such as sodium carbonate and triethylamine, used in protection steps.
Major Products Formed
The major products formed from these reactions include the deprotected ethanediamine derivatives and various substituted products depending on the nucleophiles used in substitution reactions .
Aplicaciones Científicas De Investigación
N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine is widely used in scientific research, particularly in the fields of:
Mecanismo De Acción
The mechanism of action of N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine primarily involves its role as a protected amine. The protecting groups (Cbz and Boc) prevent unwanted side reactions during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amine groups can participate in various biochemical and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
N1-Cbz-N2-Boc-ethanediamine: Similar structure but lacks the Boc-protected aminoethyl group.
N1-Cbz-N2-Boc-N1-[2-(Fmoc-amino)ethyl]-1,2-ethanediamine: Similar structure but with a different protecting group (Fmoc) on the aminoethyl group.
Uniqueness
N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine is unique due to the presence of both Cbz and Boc protecting groups, along with the Boc-protected aminoethyl group. This combination of protecting groups provides versatility in synthetic applications, allowing for selective deprotection and functionalization .
Propiedades
Fórmula molecular |
C22H35N3O6 |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
benzyl N,N-bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
InChI |
InChI=1S/C22H35N3O6/c1-21(2,3)30-18(26)23-12-14-25(15-13-24-19(27)31-22(4,5)6)20(28)29-16-17-10-8-7-9-11-17/h7-11H,12-16H2,1-6H3,(H,23,26)(H,24,27) |
Clave InChI |
WQQQOGWMNZZDKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCN(CCNC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]ethanamine](/img/structure/B13685039.png)
![3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13685049.png)

![(E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one](/img/structure/B13685070.png)
![Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate](/img/structure/B13685074.png)
![1-[5-Bromo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13685077.png)

![Methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13685098.png)

![2-[(4R,6S)-6-ethynyl-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid](/img/structure/B13685106.png)
![Imidazo[1,5-a]quinoline-1-carboxylic Acid](/img/structure/B13685110.png)



